8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
Overview
Description
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a pyridine ring and a sulfonyl group attached to an azepane ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclocondensation of 2-halo-5-(sulfamoyl) benzoyl chlorides with derivatives of 2-aminopyridine The final step involves the sulfonylation of the azepane ring to yield the target compound .
Chemical Reactions Analysis
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different ring structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anti-cancer agent. .
Biological Research: The compound is used in studies investigating the mechanisms of biofilm formation and quorum sensing in bacteria.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-cancer research, it may target specific receptors or enzymes involved in cell proliferation and survival pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can be compared with other quinazoline derivatives, such as:
8-(morpholin-4-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one: This compound has a morpholine ring instead of an azepane ring, which may affect its biological activity and chemical reactivity.
2-(morpholine-4-ylsulfonyl)pyrido[2,1-b]quinazolin-11-one:
The uniqueness of this compound lies in its specific ring structure and the presence of the azepane sulfonyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
8-(azepan-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18-15-13-14(25(23,24)20-10-4-1-2-5-11-20)8-9-16(15)21-12-6-3-7-17(21)19-18/h3,6-9,12-13H,1-2,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQSFCKPSBBTQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151824 | |
Record name | 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893764-02-8 | |
Record name | 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893764-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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